4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol
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Overview
Description
4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol is a synthetic organic compound characterized by its unique structure, which includes a phenol group, a methyl group, and a 1,2-oxazole ring substituted with a tetrafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol typically involves multiple steps, starting with the preparation of the 1,2-oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenol and oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazole ring and tetrafluoroethyl group contribute to the compound’s overall reactivity and stability. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Similar in structure but lacks the oxazole ring.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
4-Methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol is unique due to the presence of both the oxazole ring and the tetrafluoroethyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO2/c1-6-2-3-8(18)7(4-6)9-5-10(17-19-9)12(15,16)11(13)14/h2-5,11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZMDKNCLKKEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NO2)C(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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